N-(quinolin-3-yl)pyridine-4-carboxamide
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Overview
Description
N-(quinolin-3-yl)pyridine-4-carboxamide is an organic compound that features a quinoline ring fused with a pyridine moietyThe quinoline and pyridine rings are known for their biological activities and are commonly found in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-3-yl)pyridine-4-carboxamide typically involves the reaction of quinoline derivatives with pyridine carboxylic acids or their derivatives. One common method is the condensation reaction between quinoline-3-carboxylic acid and 4-aminopyridine under acidic or basic conditions . The reaction can be catalyzed by various agents, including transition metals and organic catalysts, to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of high-purity reagents, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-3-yl)pyridine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline and pyridine compounds .
Scientific Research Applications
N-(quinolin-3-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(quinolin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the NF-κB pathway, which regulates gene expression related to cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like quinoline-3-carboxamide and quinoline-4-carboxamide, which share similar structural features and biological activities.
Pyridine derivatives: Compounds such as pyridine-3-carboxamide and pyridine-4-carboxamide are structurally related and exhibit comparable chemical reactivity.
Uniqueness
N-(quinolin-3-yl)pyridine-4-carboxamide is unique due to the combination of the quinoline and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-quinolin-3-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-5-7-16-8-6-11)18-13-9-12-3-1-2-4-14(12)17-10-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUKWVHFNDWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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